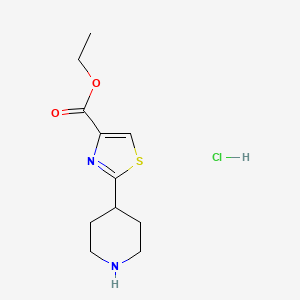
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE
Description
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is a compound that features a piperidine ring and a thiazole ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Properties
Molecular Formula |
C11H17ClN2O2S |
|---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |
InChI Key |
NCTXWHKWULACPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiazole derivatives, such as:
- Piperidine
- Thiazole
- Piperine
- Piperidine-based drugs like fentanyl analogues .
Uniqueness
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to its specific combination of piperidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


